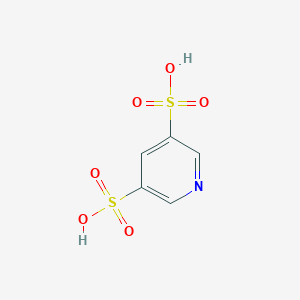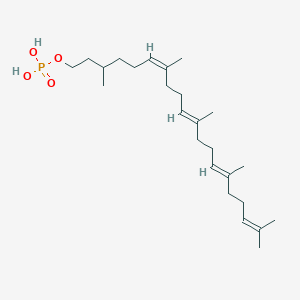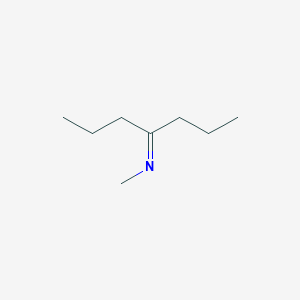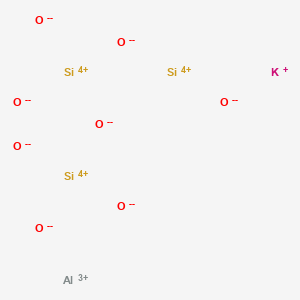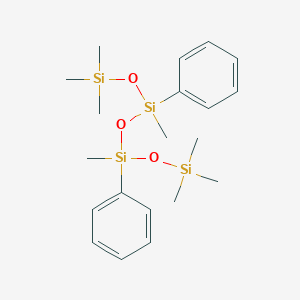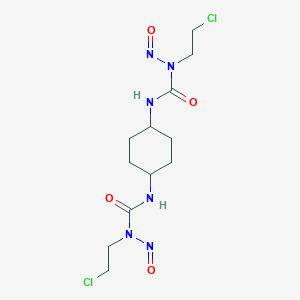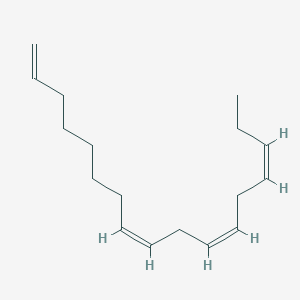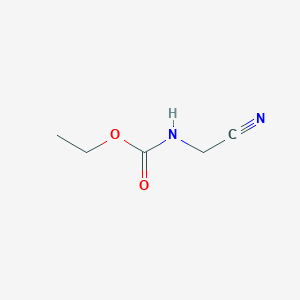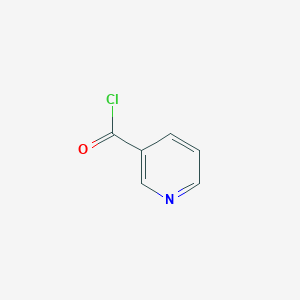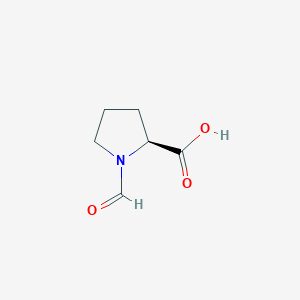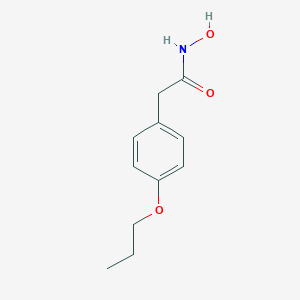
2-(p-Propoxyphenyl)acetohydroxamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-Propoxyphenyl)acetohydroxamic acid, also known as PPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. PPAA is a hydroxamic acid derivative that has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties.
Wirkmechanismus
The exact mechanism of action of 2-(p-Propoxyphenyl)acetohydroxamic acid is not fully understood. However, it is believed that 2-(p-Propoxyphenyl)acetohydroxamic acid exerts its anti-cancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression and are often overexpressed in cancer cells. Inhibition of HDACs by 2-(p-Propoxyphenyl)acetohydroxamic acid leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, resulting in apoptosis of cancer cells.
Biochemische Und Physiologische Effekte
2-(p-Propoxyphenyl)acetohydroxamic acid has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins. Inhibition of MMPs by 2-(p-Propoxyphenyl)acetohydroxamic acid has been shown to reduce the invasiveness of cancer cells. 2-(p-Propoxyphenyl)acetohydroxamic acid has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. Inhibition of COX-2 by 2-(p-Propoxyphenyl)acetohydroxamic acid has been shown to reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(p-Propoxyphenyl)acetohydroxamic acid is that it is relatively easy to synthesize and purify. 2-(p-Propoxyphenyl)acetohydroxamic acid is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, one of the limitations of 2-(p-Propoxyphenyl)acetohydroxamic acid is that it is not very water-soluble, which can make it difficult to use in certain experiments. In addition, 2-(p-Propoxyphenyl)acetohydroxamic acid can be toxic to cells at high concentrations, which can limit its use in some assays.
Zukünftige Richtungen
There are several future directions for research on 2-(p-Propoxyphenyl)acetohydroxamic acid. One area of interest is the development of 2-(p-Propoxyphenyl)acetohydroxamic acid derivatives with improved water solubility and reduced toxicity. Another area of interest is the investigation of the mechanism of action of 2-(p-Propoxyphenyl)acetohydroxamic acid in more detail, particularly with regard to its anti-inflammatory and anti-viral properties. Finally, there is a need for further studies to evaluate the efficacy of 2-(p-Propoxyphenyl)acetohydroxamic acid in animal models of cancer and other diseases.
Synthesemethoden
The synthesis of 2-(p-Propoxyphenyl)acetohydroxamic acid involves the reaction of p-propoxyphenylacetic acid with hydroxylamine hydrochloride in the presence of a suitable base. The reaction proceeds via an acid-catalyzed esterification followed by a base-catalyzed amidation to yield 2-(p-Propoxyphenyl)acetohydroxamic acid. The yield of 2-(p-Propoxyphenyl)acetohydroxamic acid can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the type of base used.
Wissenschaftliche Forschungsanwendungen
2-(p-Propoxyphenyl)acetohydroxamic acid has been studied extensively for its potential therapeutic properties. It has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. 2-(p-Propoxyphenyl)acetohydroxamic acid has also been shown to inhibit the growth of tumor cells in vitro and in vivo. In addition, 2-(p-Propoxyphenyl)acetohydroxamic acid has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 2-(p-Propoxyphenyl)acetohydroxamic acid has also been shown to possess anti-viral properties by inhibiting the replication of certain viruses.
Eigenschaften
CAS-Nummer |
13363-00-3 |
|---|---|
Produktname |
2-(p-Propoxyphenyl)acetohydroxamic acid |
Molekularformel |
C11H15NO3 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
N-hydroxy-2-(4-propoxyphenyl)acetamide |
InChI |
InChI=1S/C11H15NO3/c1-2-7-15-10-5-3-9(4-6-10)8-11(13)12-14/h3-6,14H,2,7-8H2,1H3,(H,12,13) |
InChI-Schlüssel |
LDCVQEHNEIJAPV-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)CC(=O)NO |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)CC(=O)NO |
Andere CAS-Nummern |
13363-00-3 |
Synonyme |
2-(p-Propoxyphenyl)acetohydroxamic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



